molecular formula C20H18N2O3 B11205641 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B11205641
M. Wt: 334.4 g/mol
InChI Key: FZENJQBKHKWBSG-UHFFFAOYSA-N
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Description

7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a tricyclic quinoline derivative of significant interest in medicinal chemistry for the development of novel diuretic and antihypertensive agents. It belongs to a class of N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, which have demonstrated a statistically significant diuretic effect in pharmacological studies. Research indicates that this compound, and its structural analogs, exhibit promising biological properties, with diuretic activity that in some cases exceeds that of hydrochlorothiazide in preclinical models . The core value of this compound lies in its potential mechanism of action. It is investigated as a potential inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the renin-angiotensin-aldosterone system . By targeting this enzyme, the compound may offer a novel approach to treating hypertension by directly reducing the production of aldosterone, a hormone that regulates electrolyte balance and blood pressure . The structural framework features a partially hydrogenated pyrido[3,2,1-ij]quinoline ring system annelated with the quinolone core, and the addition of one methylene unit to this heterocycle has been shown to have a positive impact on its biological properties compared to its pyrroloquinoline analogs . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

4-hydroxy-N-(3-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-12-5-2-8-14(11-12)21-19(24)16-18(23)15-9-3-6-13-7-4-10-22(17(13)15)20(16)25/h2-3,5-6,8-9,11,23H,4,7,10H2,1H3,(H,21,24)

InChI Key

FZENJQBKHKWBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

Preparation Methods

Thermal Amidation

A mixture of the ethyl ester (1 equiv) and 3-methylaniline (1 equiv) is heated to 130–140°C for 5–15 minutes, followed by cooling and trituration with ethanol. This solvent-free approach avoids racemization and achieves yields exceeding 90%. The crude product is recrystallized from a DMF/ethanol (1:3) mixture to afford white crystals.

Table 1: Thermal Amidation Conditions

ParameterValue
Temperature130–140°C
Reaction Time5–15 minutes
SolventNone (neat conditions)
Yield93%
Purity (HPLC)>98%

Coupling Agent-Mediated Amidation

A solution of the ethyl ester in dry DMF is treated with HOBt (1.5 equiv) and EDC·HCl (1.5 equiv) at room temperature for 2 hours. 3-Methylaniline (2 equiv) and DIEA (2 equiv) are added, and stirring continues for 5 hours. The product precipitates upon addition to ice water and is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Coupling Agent-Mediated Amidation Conditions

ParameterValue
Coupling AgentsHOBt, EDC·HCl
BaseDIEA
TemperatureRoom temperature
Reaction Time7 hours
Yield85%
Purity (HPLC)>95%

Analytical Characterization

Structural validation employs:

  • ¹H-NMR : The 7-hydroxy proton resonates as a singlet at δ 16.57 ppm, while the carboxamide NH appears at δ 12.58 ppm. The 3-methylphenyl group exhibits aromatic protons between δ 6.54–7.96 ppm.

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 335.1 [M+H]⁺.

  • Elemental Analysis : Carbon (71.8%), hydrogen (5.4%), and nitrogen (8.4%) align with theoretical values (C₂₀H₁₈N₂O₃).

Comparative Analysis of Methods

Thermal amidation offers higher yields (93%) and shorter reaction times but requires precise temperature control to prevent decomposition. Coupling agent-mediated amidation provides milder conditions and easier scalability, albeit with marginally lower yields (85%). Industrial applications may favor the thermal method for cost efficiency, whereas pharmaceutical synthesis prioritizes coupling agents for reproducibility.

Challenges and Optimizations

  • Impurity Control : Partial hydrolysis of the ethyl ester during amidation generates 7-hydroxy-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-5-one as a byproduct. This is mitigated by maintaining anhydrous conditions and minimizing reaction times.

  • Solvent Selection : Ethanol/water mixtures achieve optimal precipitation, while DMF ensures solubility during recrystallization.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Implementing flow chemistry for the cyclization step reduces batch variability and improves heat management.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) in coupling reactions enhances environmental sustainability without compromising yield .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline-7-one derivative, while reduction of the carbonyl groups would produce dihydroquinoline derivatives.

Scientific Research Applications

Diuretic Action

One of the primary applications of 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is its diuretic effect. Research indicates that this compound exhibits significant diuretic activity comparable to that of hydrochlorothiazide. In studies conducted on rats, doses of 10 mg/kg resulted in increased urinary output and electrolyte excretion . The mechanism behind this action may involve inhibition of aldosterone synthase, making it a candidate for further development as a diuretic agent.

Antimalarial Activity

The compound's structural analogs have been explored for antimalarial properties. A related series of quinoline derivatives demonstrated potent activity against Plasmodium falciparum, with some compounds showing low nanomolar potency in vitro. These findings suggest that modifications to the pyrido[3,2,1-IJ]quinoline scaffold could lead to new antimalarial agents .

Other Potential Applications

Research into related compounds has indicated potential applications in treating various conditions due to their biological activity. For example:

  • Antitumor Activity : Some derivatives have shown promise as anticancer agents through mechanisms involving apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : Certain analogs have demonstrated activity against bacterial strains, suggesting a role in combating infections.

Case Study 1: Diuretic Efficacy in Rats

In a controlled study comparing this compound with hydrochlorothiazide:

  • Objective : To evaluate diuretic effects.
  • Method : Oral administration at 10 mg/kg.
  • Results : Significant increase in urinary volume and sodium excretion compared to control groups.

Case Study 2: Antimalarial Screening

A screening program evaluated various quinoline derivatives against Plasmodium falciparum:

  • Objective : Identify potent antimalarial candidates.
  • Method : Phenotypic screening followed by optimization based on pharmacokinetic profiles.
  • Results : Several derivatives exhibited low nanomolar EC50 values and favorable oral efficacy.

Mechanism of Action

The mechanism of action of 7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Key Analogs

Compound Molecular Weight Key Substituents Biological Activity
Target Compound 337.35* 3-Methylphenyl Diuretic
2g 353.36 4-Methoxyphenyl Diuretic
9-Fluoro-3-methyl Analog 374.34 9-Fluoro, 3-Methyl TLR2 Agonism
Diethylaminoethyl Derivative 379.885 2-(Diethylamino)ethyl Undisclosed (Potential CNS activity)

*Calculated based on molecular formula.

Biological Activity

7-Hydroxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its chemical structure can be represented as follows:

C17H16N2O3\text{C}_{17}\text{H}_{16}\text{N}_{2}\text{O}_{3}

This structure includes a pyridoquinoline backbone, which is known for various pharmacological effects.

Anticancer Activity

Several studies have indicated that derivatives of pyridoquinoline exhibit anticancer properties . For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:
A study focusing on related compounds demonstrated that they inhibited the growth of colon cancer cells by promoting apoptosis via caspase activation (Kim & Lee, 2007; Chen et al., 2017) . The treatment resulted in significant reductions in cell viability and increased markers of apoptosis.

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties . They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Research Findings:
Recent research has shown that quinoline derivatives can effectively inhibit the growth of antibiotic-resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The specific activities of this compound against these strains remain to be fully elucidated but are promising based on structural similarities.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, certain quinoline derivatives have demonstrated anti-inflammatory effects . This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation: Induction of apoptosis in cancer cells.
  • Cell Cycle Arrest: Inhibition of cell proliferation through regulation of cyclins and CDKs.
  • Antimicrobial Action: Disruption of microbial cell integrity.

Data Summary

Biological ActivityMechanismReference
AnticancerApoptosis induction via caspase activationKim & Lee (2007), Chen et al. (2017)
AntimicrobialDisruption of cell membranesResearch on quinoline derivatives
Anti-inflammatoryModulation of inflammatory pathwaysVarious studies on quinoline compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and what intermediates are critical for its structural assembly?

  • Methodological Answer : The synthesis of pyridoquinoline derivatives typically involves multi-step condensation and cyclization reactions. For example, refluxing intermediates like 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine derivatives with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride mixtures can yield fused heterocyclic frameworks. Key intermediates include thioxo-pyrimidine precursors and substituted benzaldehydes. Recrystallization from ethyl acetate/ethanol (3:2) is effective for purification .

Q. How can X-ray crystallography and NMR spectroscopy validate the compound’s structural conformation and stereochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction can resolve the puckering of the pyridoquinoline ring system and dihedral angles between fused rings (e.g., flattened boat conformation with deviations of ~0.224 Å from planar alignment). NMR spectroscopy (¹H/¹³C) confirms proton environments, such as methyl substituents and carboxamide linkages. Hydrogen bonding patterns (C–H···O) observed in crystal packing further validate intermolecular interactions .

Q. What analytical techniques are optimal for assessing purity and stability under varying conditions (e.g., pH, temperature)?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Stability studies should employ accelerated degradation protocols (e.g., thermal stress at 40–60°C, photolytic exposure) combined with LC-MS to identify degradation products. UV-Vis spectroscopy monitors absorbance shifts under acidic/basic conditions .

Advanced Research Questions

Q. How do substituent modifications (e.g., hydroxy, methylphenyl groups) influence the compound’s biological activity, and what SAR trends emerge?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 3-methylphenyl with halogenated or methoxy groups) and evaluation via in vitro assays (e.g., antioxidant activity via DPPH radical scavenging). For instance, electron-donating groups on the phenyl ring enhance radical stabilization, while bulky substituents may reduce bioavailability. Comparative IC₅₀ values across analogs identify pharmacophoric motifs .

Q. What experimental designs resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer : Embedded mixed-methods designs combine quantitative dose-response assays with qualitative pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding). For example, low in vivo efficacy despite high in vitro potency may stem from poor solubility; nanoformulation or prodrug strategies can address this. Parallel molecular dynamics simulations predict absorption barriers .

Q. Can computational models (e.g., molecular docking, QSAR) predict target selectivity and binding modes for this compound?

  • Methodological Answer : Molecular docking using AutoDock Vina or Schrödinger Suite identifies potential targets (e.g., kinase enzymes, DNA topoisomerases) by analyzing binding affinities to active sites. QSAR models built with descriptors like logP, polar surface area, and H-bond donors predict bioavailability. Validation via comparative MD simulations (e.g., RMSD <2 Å) ensures reliability .

Q. What strategies mitigate crystallographic disorder in structural studies of this compound’s polymorphs?

  • Methodological Answer : High-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) reduces disorder artifacts. For thermally sensitive polymorphs, cryocooling (100 K) stabilizes crystal lattices. Rietveld refinement of powder XRD data resolves phase purity, while DSC/TGA profiles correlate thermal stability with crystallographic data .

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